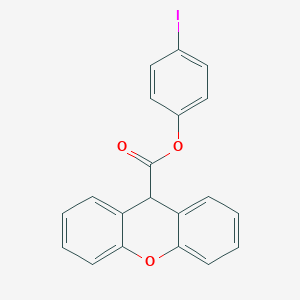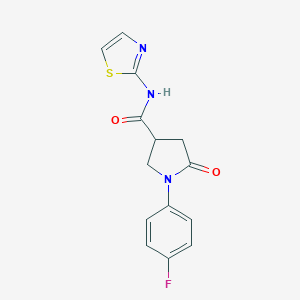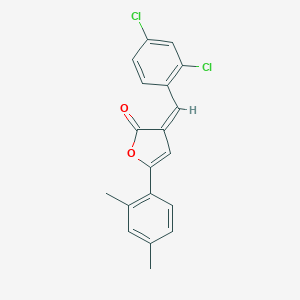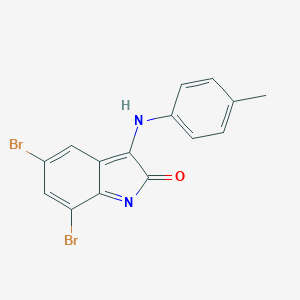![molecular formula C23H15Cl2NO2 B388250 N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated naphthyl group and a benzamide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-aminophenol with 1-chloro-2-naphthol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chlorinated groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-chloro-4-(4-chlorophenoxy)phenyl}benzamide
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}benzamide
Uniqueness
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide is unique due to its specific chlorinated naphthyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H15Cl2NO2 |
|---|---|
Peso molecular |
408.3g/mol |
Nombre IUPAC |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C23H15Cl2NO2/c24-19-14-17(26-23(27)16-7-2-1-3-8-16)11-13-20(19)28-21-12-10-15-6-4-5-9-18(15)22(21)25/h1-14H,(H,26,27) |
Clave InChI |
ZVCWZFZAUGZHKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C(C4=CC=CC=C4C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C(C4=CC=CC=C4C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388167.png)





![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388178.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388179.png)
![3-[4-(benzyloxy)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B388182.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388183.png)
![5-{2-[(4-Chlorophenyl)sulfanyl]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388184.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B388185.png)
![1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B388187.png)
![5-(3-Thienylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388190.png)
